o-Cumylphenol
Overview
Description
“o-Cumylphenol” is a chemical compound with the molecular formula C15H16O . It is also known as 4-Cumylphenol . The molecular weight of this compound is 212.29 .
Synthesis Analysis
The synthesis of this compound can be achieved by the Friedel–Crafts alkylation of phenol with alkenes . This process is catalyzed by metal triflates and metal triflimidates . Bismuth, copper, and scandium triflates lead to very good yields with excellent para-selectivities . Another method of preparing cumylphenol involves reacting phenol and alpha-methylstyrene in the presence of an acid catalyst and an alkylbenzene .
Molecular Structure Analysis
The molecular structure of this compound is achiral . It has no defined stereocenters or E/Z centers . The SMILES representation of this compound is CC(C)(c1ccccc1)c2ccccc2O
.
Chemical Reactions Analysis
The alkylation of phenols, such as in the synthesis of this compound, is an industrial process of great importance, notably for the production of lubricants and antioxidants . This Friedel–Crafts alkylation is also of interest for the synthesis of fine chemicals .
Scientific Research Applications
Photocatalytic Degradation : o-Cumylphenol, identified as a refractory pollutant with hormonal activity, can be effectively mineralized through photocatalytic ozonation using Al-supported TiO2 films. This process potentially involves the formation of bisphenols as intermediates (Ardizzone, Cappelletti, Meroni, & Spadavecchia, 2011).
Biodegradation and Toxicity Reduction : The non-ligninolytic fungus Umbelopsis isabellina has shown potential in the biodegradation of this compound, leading to a significant reduction in its toxicity. This suggests its application in environmental bioremediation (Janicki, Krupiński, & Długoński, 2016).
Sonolytic Degradation in Water : The sonolytic degradation of this compound in water has been investigated, showing that factors like frequency, power, pH, and temperature can significantly influence its degradation rate. This research contributes to understanding the removal of such pollutants from water sources (Chiha, Hamdaoui, Baup, & Gondrexon, 2011).
Phytoremediation : Studies on phytoremediation have focused on identifying the optimum tree species for the removal of this compound from groundwater, with bald cypress and black willow showing promising results (Fontenot, Bush, Portier, Meyer, Beasley, & Walsh, 2017).
Molecular Imprinting for Removal : Development of molecularly imprinted microspheres for the extraction of this compound from water and soil samples has been explored. These microspheres are synthesized to contain binding sites specific for this compound, demonstrating a fast uptake kinetics and effective removal from environmental samples (Narula, Kaur, Singh, & Kansal, 2014).
Safety and Hazards
properties
IUPAC Name |
2-(2-phenylpropan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWNFAKWHDOUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171177 | |
Record name | Phenol, o-(alpha,alpha-dimethylbenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18168-40-6 | |
Record name | 2-(1-Methyl-1-phenylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18168-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Cumylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018168406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, o-(alpha,alpha-dimethylbenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-CUMYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8K97R8J5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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